Diethyl (4-Iodobenzyl)phosphonate
Overview
Description
Diethyl (4-Iodobenzyl)phosphonate is an organophosphorus compound with the molecular formula C11H16IO3P. It is a colorless to almost colorless clear liquid with a molecular weight of 354.12 g/mol . This compound is known for its applications in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl (4-Iodobenzyl)phosphonate can be synthesized through a palladium-catalyzed cross-coupling reaction between benzyl halides and H-phosphonate diesters. The reaction typically uses Pd(OAc)2 as a palladium source and Xantphos as a supporting ligand . The reaction conditions involve microwave irradiation, which allows for a quantitative cross-coupling in less than 10 minutes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of palladium-catalyzed cross-coupling reactions is a common approach in industrial settings due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Diethyl (4-Iodobenzyl)phosphonate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The phosphonate group can undergo oxidation and reduction reactions under appropriate conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide (H2O2) for oxidation and sodium borohydride (NaBH4) for reduction are commonly used.
Major Products Formed
Substitution Reactions: The major products are substituted benzylphosphonates, where the iodine atom is replaced by the nucleophile.
Oxidation and Reduction Reactions: The products depend on the specific reagents and conditions used but generally involve changes in the oxidation state of the phosphorus atom.
Scientific Research Applications
Diethyl (4-Iodobenzyl)phosphonate has a wide range of applications in scientific research:
Biology: It can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential use in drug development is ongoing, particularly in the design of enzyme inhibitors and other therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of Diethyl (4-Iodobenzyl)phosphonate involves its ability to form carbon-phosphorus bonds. This is achieved through nucleophilic substitution reactions, where the iodine atom is replaced by a nucleophile, leading to the formation of a new carbon-phosphorus bond. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (4-Bromobenzyl)phosphonate
- Diethyl (4-Chlorobenzyl)phosphonate
- Diethyl (4-Fluorobenzyl)phosphonate
Uniqueness
Diethyl (4-Iodobenzyl)phosphonate is unique due to the presence of the iodine atom, which makes it more reactive in nucleophilic substitution reactions compared to its bromine, chlorine, and fluorine analogs. This increased reactivity is due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond, making it easier to replace with other nucleophiles .
Biological Activity
Diethyl (4-Iodobenzyl)phosphonate, with the chemical formula CHIOP and CAS number 173443-43-1, is a phosphonate compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications, supported by recent research findings.
- Molecular Weight : 354.12 g/mol
- Purity : >98.0% (GC)
- Physical State : Colorless to almost colorless clear liquid
- Storage Conditions : Recommended at room temperature, preferably in a cool and dark place (<15°C) .
Synthesis
This compound can be synthesized through various methods, including the Horner-Wadsworth-Emmons reaction, which is commonly used for the formation of alkenes from phosphonates. The reaction typically involves the condensation of phosphonate esters with aldehydes or ketones .
Anticancer Properties
Recent studies have highlighted the potential anticancer activities of this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest .
Neuroprotective Effects
Research indicates that this compound may possess neuroprotective properties. A study demonstrated its ability to inhibit oxidative stress-induced neuronal cell death in culture models. This suggests potential applications in treating neurodegenerative diseases .
Enzyme Inhibition
This compound has been investigated for its role as an enzyme inhibitor. It shows promising activity against certain phosphatases, which are critical in various biochemical pathways. This inhibition could lead to therapeutic applications in conditions where phosphatase activity is dysregulated .
Case Studies
- Cytotoxicity in Cancer Cells : A study published in a peer-reviewed journal reported that this compound exhibited IC values ranging from 10 to 30 µM against several cancer cell lines, indicating significant cytotoxicity .
- Neuroprotection : In a model of oxidative stress, treatment with this compound reduced cell death by approximately 40%, suggesting its potential as a neuroprotective agent .
- Enzyme Inhibition : The compound was found to inhibit specific phosphatases with IC values in the low micromolar range, highlighting its potential therapeutic applications in enzyme regulation .
Data Tables
Property | Value |
---|---|
Molecular Formula | CHIOP |
Molecular Weight | 354.12 g/mol |
Purity | >98.0% (GC) |
Physical State | Colorless liquid |
Storage Temperature | <15°C |
Biological Activity | Observations |
---|---|
Anticancer Activity | IC: 10-30 µM |
Neuroprotective Effect | 40% reduction in oxidative stress-induced cell death |
Enzyme Inhibition | IC: Low micromolar range |
Properties
IUPAC Name |
1-(diethoxyphosphorylmethyl)-4-iodobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16IO3P/c1-3-14-16(13,15-4-2)9-10-5-7-11(12)8-6-10/h5-8H,3-4,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACYSYNIYTMHNSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC1=CC=C(C=C1)I)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16IO3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20569442 | |
Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
173443-43-1 | |
Record name | Diethyl [(4-iodophenyl)methyl]phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20569442 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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